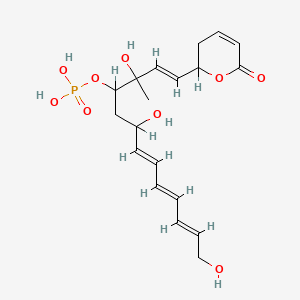

fostriecin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

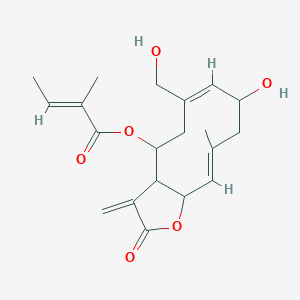

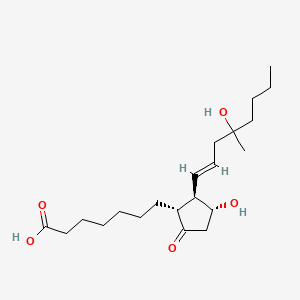

Fostriecin is a naturally occurring phosphate monoester, originally isolated from the soil bacterium Streptomyces pulveraceus. It belongs to a class of natural products that characteristically contain a phosphate ester, an α,β-unsaturated lactam, and a conjugated linear diene or triene chain. This compound is known for its potent and selective inhibition of protein serine/threonine phosphatases, as well as DNA topoisomerase II .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The total synthesis of fostriecin has been achieved through various methods. One approach involves the use of Sharpless dihydroxylation to set the absolute stereochemistry at the C-8/9 positions and a Leighton allylation to set the C-5 position. Another method employs a combination of asymmetric dihydroxylation and Pd-π-allyl reduction to set the C-11 position. Additionally, a trans-hydroboration of the C-12/13 alkyne is used in combination with a Suzuki cross-coupling to establish the Z,Z,E-triene of this compound .

Industrial Production Methods: the biosynthetic pathway involves a type I polyketide synthase derived from Streptomyces pulveraceus, which includes a series of modular enzymes that contribute to the formation of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: Fostriecin undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The compound’s unique structure, featuring a phosphate ester and an α,β-unsaturated lactam, allows it to participate in these reactions under specific conditions.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include malonyl-CoA, ketoreductase enzymes, dehydratase enzymes, and palladium catalysts. Reaction conditions often involve asymmetric dihydroxylation, hydrogenation, and cross-coupling reactions .

Major Products Formed: The major products formed from the reactions involving this compound include various analogs and derivatives that retain the core structure of the compound. These products are often used to study the biological activity and potential therapeutic applications of this compound .

Applications De Recherche Scientifique

Fostriecin has been extensively studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying complex natural product synthesis. In biology, this compound is used to investigate the role of protein phosphatases in cellular processes. In medicine, it has shown promise as an antitumor agent, exhibiting activity against leukemia, lung cancer, breast cancer, and ovarian cancer. Additionally, this compound’s ability to inhibit protein phosphatases has made it a valuable tool for studying signal transduction pathways .

Mécanisme D'action

Fostriecin exerts its effects primarily through the inhibition of protein serine/threonine phosphatases, specifically protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4). The compound binds to the active site of these enzymes, preventing them from dephosphorylating their target proteins. This inhibition disrupts various cellular processes, including cell growth, division, and apoptosis. Additionally, this compound inhibits DNA topoisomerase II, which plays a crucial role in DNA replication and transcription .

Comparaison Avec Des Composés Similaires

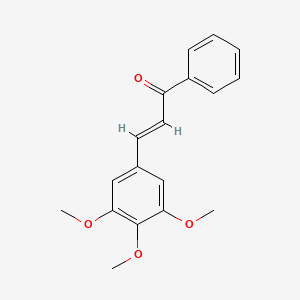

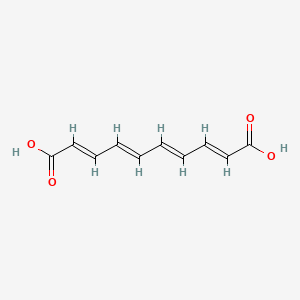

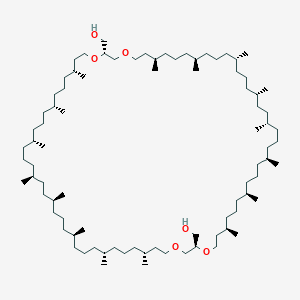

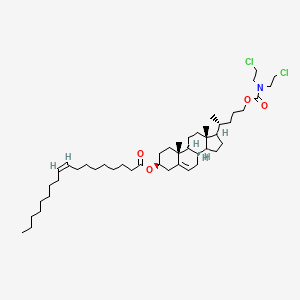

Fostriecin is structurally related to other natural products such as cytostatin and phoslactomycin. These compounds share similar features, including a phosphate ester and an α,β-unsaturated lactam. this compound is unique in its high selectivity and potency as an inhibitor of protein phosphatases. Cytostatin and phoslactomycin also exhibit biological activity, but their mechanisms of action and therapeutic potential differ from those of this compound .

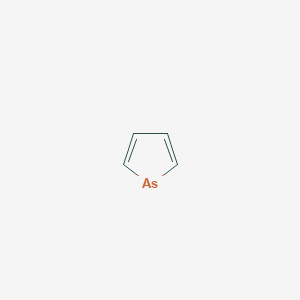

List of Similar Compounds:- Cytostatin

- Phoslactomycin

- Phospholine

- Phosphazomycin

- Leustroducsins

- Sultriecin

This compound’s unique structure and potent biological activity make it a valuable compound for scientific research and potential therapeutic applications.

Propriétés

Formule moléculaire |

C19H27O9P |

|---|---|

Poids moléculaire |

430.4 g/mol |

Nom IUPAC |

[(1E,7E,9E,11E)-3,6,13-trihydroxy-3-methyl-1-(6-oxo-2,3-dihydropyran-2-yl)trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate |

InChI |

InChI=1S/C19H27O9P/c1-19(23,12-11-16-9-7-10-18(22)27-16)17(28-29(24,25)26)14-15(21)8-5-3-2-4-6-13-20/h2-8,10-12,15-17,20-21,23H,9,13-14H2,1H3,(H2,24,25,26)/b3-2+,6-4+,8-5+,12-11+ |

Clé InChI |

ZMQRJWIYMXZORG-CVMFKEHVSA-N |

SMILES |

CC(C=CC1CC=CC(=O)O1)(C(CC(C=CC=CC=CCO)O)OP(=O)(O)O)O |

SMILES isomérique |

CC(/C=C/C1CC=CC(=O)O1)(C(CC(/C=C/C=C/C=C/CO)O)OP(=O)(O)O)O |

SMILES canonique |

CC(C=CC1CC=CC(=O)O1)(C(CC(C=CC=CC=CCO)O)OP(=O)(O)O)O |

Durée de conservation |

Bulk: Decomposition was not observed when the bulk drug was frozen1 and stored for 23 months in the presence of one molar equivalent of sodium ascorbate. Solution: At low concentrations (1.0 mg/mL or less) in the presence of sodium ascorbate, potency is retained upon storage at 5 °C for up to three weeks. The compound is most stable in the pH range 4-8, with rapid decomposition occurring in both strongly acidic and strongly basic solutions. |

Solubilité |

Water > 300 (mg/mL) Methanol 20 (mg/mL) |

Synonymes |

CI 920 CI-920 fostriecin PD 110161 PD-110,161 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

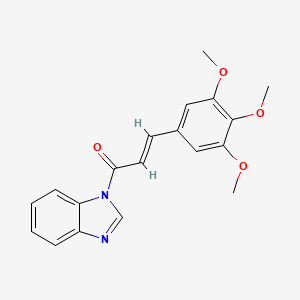

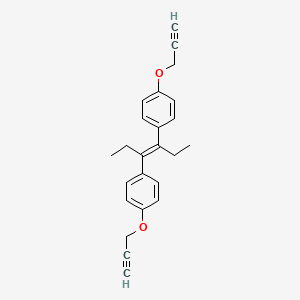

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methylphenyl)-2-[4-[(E)-2-(5-nitro-2,4-dioxo-1H-pyrimidin-6-yl)ethenyl]phenoxy]acetamide](/img/structure/B1233394.png)

![(4Z)-2-ethyl-4-[(4-ethylphenyl)methylidene]-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1233399.png)

![methyl 5-[(4R,5R)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-1-phenyl-5,6-dihydro-4H-cyclopenta[b]pyrrol-2-yl]pentanoate](/img/structure/B1233412.png)